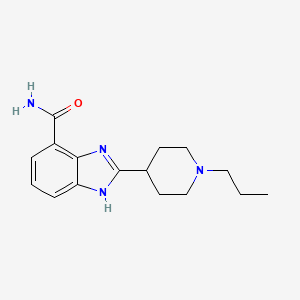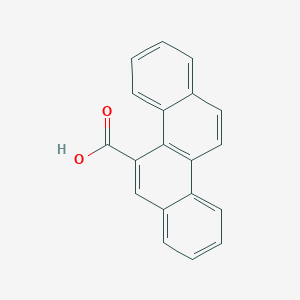
5-Chrysenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chrysenecarboxylate is a carbopolycyclic compound.
Aplicaciones Científicas De Investigación
DNA Research and Amplification
5-Chrysenecarboxylate and related compounds have been utilized in DNA research. One study demonstrates the use of benzene-1,3,5-triacetic acid (BTA) for attaching aminated DNA on glass surfaces, facilitating DNA colony amplification. This method aids in forming dense arrays of DNA colonies, crucial for genomic studies (Fedurco et al., 2006).
Environmental Contaminant Degradation
Research has also focused on chrysene degradation, a significant environmental concern due to its carcinogenic properties. Studies show that certain microbial strains can effectively degrade chrysene, a high molecular weight polycyclic aromatic hydrocarbon. This has implications for bioremediation of contaminated environments (Vaidya et al., 2018).
Metal-Organic Frameworks (MOFs)
Chrysene derivatives, including 5-Chrysenecarboxylate, have been investigated for use in creating Metal-Organic Frameworks (MOFs). These frameworks are critical for various applications, including gas storage and catalysis. One study elaborates on the design of pore size and functionality in MOFs, highlighting their potential in methane storage and other applications (Eddaoudi et al., 2002).
Optical and Electronic Applications
Compounds derived from chrysene, such as chrysene chromophores, have been explored for their potential in emitting ultra-deep-blue light. These compounds are significant for developing materials for organic light-emitting diode (OLED) technologies (Shin et al., 2016).
Supramolecular Chemistry
Chrysene derivatives are also important in supramolecular chemistry. Benzene-1,3,5-tricarboxamide (BTA), related to 5-Chrysenecarboxylate, is utilized in applications ranging from nanotechnology to polymer processing due to its ability to form stable, nanometer-sized structures (Cantekin et al., 2012).
Propiedades
Número CAS |
68723-48-8 |
|---|---|
Nombre del producto |
5-Chrysenecarboxylate |
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
chrysene-5-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H,(H,20,21) |
Clave InChI |
IWNPACVXSUBITM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



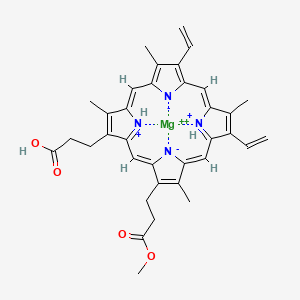
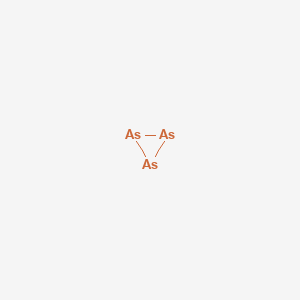
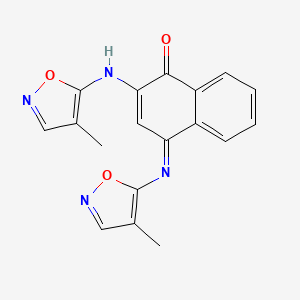
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
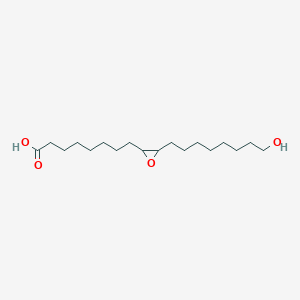
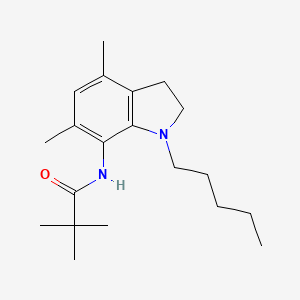
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
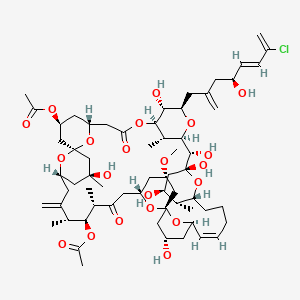
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)
